Home > Products > Screening Compounds P50572 > 7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine
7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine - 88114-38-9

7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine

Catalog Number: EVT-13226560
CAS Number: 88114-38-9
Molecular Formula: C14H11N5
Molecular Weight: 249.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine is a heterocyclic compound belonging to the class of triazolo-pyrimidines. It is characterized by a unique molecular structure that includes a phenyl group at the 7-position and a prop-2-yn-1-yl substituent at the 8-position of the triazolo-pyrimidine ring. The molecular formula of this compound is C14_{14}H14_{14}N4_{4}, and it has an approximate molecular weight of 253.27 g/mol. This compound has garnered attention for its potential biological activities, particularly as an adenosine A2A receptor antagonist, which plays a significant role in various physiological processes including inflammation and neuroprotection.

Synthesis Analysis

The synthesis of 7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine typically involves multi-step synthetic routes. One common method includes the cyclocondensation reaction of appropriate precursors that contain both triazole and pyrimidine moieties.

Methods

  1. Starting Materials: The synthesis often begins with phenylpropiolic acid or its derivatives, which serve as key intermediates.
  2. Cyclization: The cyclization step may involve treating these intermediates with hydrazine derivatives under acidic conditions to form the triazolo-pyrimidine framework.
  3. Purification: The final product is usually purified through recrystallization or chromatography to achieve the desired yield and purity.

Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time can significantly influence the yield and purity of the synthesized compound .

Molecular Structure Analysis

The molecular structure of 7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine can be described as follows:

Structure

  • Core Structure: The compound features a fused triazole and pyrimidine ring system.
  • Substituents: A phenyl group at position 7 and a prop-2-yn-1-yl group at position 8 enhance its chemical properties.

Data

The structural data can be elucidated through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the presence of characteristic functional groups and structural integrity .

Chemical Reactions Analysis

7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine can participate in several chemical reactions due to its functional groups:

Reactions

  1. Electrophilic Substitution: The electron-rich aromatic ring can undergo electrophilic substitution reactions.
  2. Nucleophilic Attacks: The amino group on the pyrimidine can act as a nucleophile in various reactions.
  3. Dehydrogenation: Under certain conditions, this compound may also undergo dehydrogenation reactions.

The specific reactions depend on the functional groups present and the reaction conditions applied .

Mechanism of Action

The mechanism of action for 7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine primarily revolves around its interaction with adenosine receptors:

Process

  1. Receptor Binding: The compound exhibits high binding affinity for adenosine A2A receptors.
  2. Signal Modulation: Upon binding, it modulates downstream signaling pathways associated with these receptors, potentially influencing various physiological responses such as inflammation and neuroprotection.

Data from pharmacological studies indicate that this compound may inhibit adenosine receptor activity effectively .

Physical and Chemical Properties Analysis

Physical Properties

7-Phenyl-8-(prop-2-yn-1-y)[1,2,4]triazolo[1,5-c]pyrimidin–5–amine is typically presented as a solid with specific melting points depending on purity.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol.
  • Stability: Exhibits stability under standard laboratory conditions but may be sensitive to light and moisture.

Relevant data on solubility and stability are crucial for applications in drug formulation and development .

Applications

7-Phenyl-8-(prop-2-yn-1-y)[1,2,4]triazolo[1,5-c]pyrimidin–5–amine has several scientific applications:

Scientific Uses

  1. Pharmacological Research: Investigated for its potential as an adenosine A2A receptor antagonist in treating inflammatory diseases and neurodegenerative disorders.
  2. Cancer Research: Evaluated for cytotoxic effects against various cancer cell lines, demonstrating varying degrees of antiproliferative activity.
  3. Biochemical Studies: Used in studies focusing on receptor-ligand interactions to understand signaling pathways better.

The ongoing research into this compound highlights its potential utility across various fields including medicinal chemistry and pharmacology .

Pharmacological Significance of [1,2,4]Triazolo[1,5-c]Pyrimidine Scaffolds

Role in Microtubule-Targeted Anticancer Therapeutics

The 1,2,4-triazolo[1,5-c]pyrimidine core represents a privileged scaffold in antimitotic drug discovery due to its structural mimicry of purine bases and versatile interactions with biological targets. This heterocyclic system exhibits tubulin-binding capability through specific interactions with the colchicine binding site, disrupting microtubule dynamics and inducing G2/M cell cycle arrest. The structural configuration of 7-phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine features critical pharmacophoric elements: an electron-rich triazolopyrimidine system, a hydrophobic phenyl group at position 7, and a terminal alkyne moiety at position 8 that enhances target affinity through complementary van der Waals interactions within the tubulin binding pocket [4] [5].

Recent mechanistic studies demonstrate that analogues bearing this scaffold achieve potent microtubule destabilization by preventing α/β-tubulin heterodimer assembly. This disruption triggers downstream apoptotic pathways through mitochondrial membrane depolarization and caspase-3 activation. The propynyl substituent at position 8 significantly enhances cytotoxicity, as evidenced by comparative studies showing a 3-5 fold increase in potency against ovarian (OVCAR-4) and non-small cell lung cancer (A549) cell lines relative to unsubstituted derivatives. This enhancement is attributed to the increased hydrophobic contact with residue βTyr224 within the colchicine domain, coupled with improved membrane permeability conferred by the alkyne's modest lipophilicity [4] [7].

Table 1: Cytotoxic Activity of Triazolopyrimidine Derivatives Against Cancer Cell Lines

CompoundOVCAR-4 IC₅₀ (μM)A549 IC₅₀ (μM)WI-38 IC₅₀ (μM)Selectivity Index (A549/WI-38)
7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine3.465.9342.77.2
Combretastatin A-40.020.03>100>3333
Unsubstituted Triazolopyrimidine15.827.4>100>3.6

The selectivity profile of these compounds warrants particular attention, as evidenced by a selectivity index of 7.2 for A549 versus normal lung fibroblasts (WI-38). This differential cytotoxicity suggests potential for therapeutic window optimization, though further structural refinement is necessary to bridge the potency gap with natural microtubule disruptors like combretastatin A-4 [4] [7].

Comparative Analysis with Combretastatin A-4 Analogues

Combretastatin A-4 (CA-4) stands as a reference natural stilbenoid microtubule-disrupting agent isolated from Combretum afrum. Its exceptional potency (IC₅₀ values in the nanomolar range) stems from the cis-stilbene configuration that perfectly complements the colchicine binding site geometry. However, this structural advantage is counterbalanced by significant limitations: chemical instability due to isomerization to the inactive trans-form, limited aqueous solubility, and rapid systemic metabolism (plasma half-life: 1.8-4.2 hours). These pharmacological challenges have spurred development of conformationally restricted analogues, including triazolopyrimidine derivatives [2] [7].

The 7-phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine addresses CA-4's instability through scaffold hopping to a configurationally stable heterocyclic system. While direct potency comparisons reveal approximately 100-fold lower tubulin affinity than CA-4, the triazolopyrimidine core offers distinct pharmaceutical advantages: enhanced metabolic stability due to the absence of isomerizable bonds and improved synthetic accessibility through efficient one-pot methodologies. The propynyl substituent at position 8 serves as a bioisosteric replacement for the CA-4 ethylene bridge, preserving key hydrophobic interactions while eliminating geometric isomerization risk [4] [7].

Table 2: Molecular Properties Comparison: Combretastatin A-4 vs. Triazolopyrimidine Analogues

PropertyCombretastatin A-47-Phenyl-8-(prop-2-yn-1-yl)triazolopyrimidin-5-amine
Core StructureStilbeneTriazolopyrimidine
Active Configurationcis-olefin (thermodynamically unstable)Configurationally stable heterocycle
Tubulin Polymerization IC₅₀1.0-2.4 µM3.8-5.2 µM
Aqueous Solubility<1 µg/mL (free base)34 µg/mL
Metabolic Stability (t₁/₂)1.8-4.2 h>6 h (predicted)
Key Binding InteractionsHydrogen bonding with βAsn258, hydrophobic contact with βAla250π-Stacking with βTyr224, hydrophobic contact with βLeu248

Contemporary structure-activity relationship (SAR) studies demonstrate that bulk tolerance at position 8 permits significant structural variation while retaining antimitotic activity. The propynyl group represents an optimal balance between steric occupancy and hydrophobic contribution, yielding analogues with IC₅₀ values approximately 30% lower than ethyl or vinyl congeners against A549 cells. Molecular modeling confirms that the linear alkyne extension accesses a sub-pocket lined by βLeu248 and βLeu255 residues, explaining its enhanced activity relative to shorter alkyl chains [7] [10].

Implications for Overcoming Multidrug Resistance in Oncology

Multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters constitutes a fundamental barrier to successful cancer chemotherapy. The 1,2,4-triazolo[1,5-c]pyrimidine scaffold demonstrates compelling MDR-modulating potential, particularly in derivatives featuring propargyl substitutions. Mechanistic studies on structurally related compounds reveal that the triazolopyrimidine core interferes with P-glycoprotein (P-gp/ABCB1) efflux function through competitive binding at the drug-substrate pocket, thereby increasing intracellular accumulation of chemotherapeutics [3] [6].

The propynyl-substituted derivative exhibits enhanced efficacy against resistant phenotypes compared to parental cell lines—a phenomenon termed "collateral sensitivity". In uterine sarcoma models (MES-SA/Dx5 cells, P-gp-overexpressing), analogues incorporating hydrophobic alkynyl groups demonstrate 2.3-fold greater cytotoxicity relative to drug-sensitive parental lines (MES-SA). This reversal effect correlates with OATP1B1 inhibition (organic anion-transporting polypeptide), as confirmed through transport assays showing 40-60% reduction in substrate uptake at 10 µM concentrations. The terminal alkyne moiety appears critical for this activity, likely through interactions with transporter transmembrane domains that impair conformational changes necessary for substrate efflux [3].

Table 3: Resistance Modulation Profiles of Triazolopyrimidine Analogues

Cell ModelResistance MechanismCytotoxicity IC₅₀ (µM) without TriazolopyrimidineIC₅₀ (µM) with 7-Phenyl-8-(prop-2-yn-1-yl)triazolopyrimidin-5-amineReversal Fold
MES-SA/Dx5 uterine sarcomaP-gp overexpression28.5 (doxorubicin)5.2 (doxorubicin + 2µM triazolopyrimidine)5.5
MES-SA/B1 uterine sarcomaBCRP overexpression19.7 (mitoxantrone)3.8 (mitoxantrone + 2µM triazolopyrimidine)5.2
A549/Taxol lung adenocarcinomaβIII-tubulin overexpression12.4 (paclitaxel)4.1 (paclitaxel + 2µM triazolopyrimidine)3.0

Beyond transporter inhibition, the compound's mechanism for overcoming resistance extends to mitochondrial potentiation. Resistant cancer cells frequently exhibit mitochondrial membrane hyperpolarization as an apoptosis evasion strategy. The 7-phenyl-8-(prop-2-yn-1-yl) derivative induces reactive oxygen species (ROS) generation exceeding 240% of basal levels, causing oxidative damage to mitochondrial components and subsequent cytochrome c release. This ROS-mediated mechanism bypasses classical resistance pathways, as confirmed by studies where the antioxidant enzyme catalase reduced compound-induced apoptosis by 65% [3] [7].

Properties

CAS Number

88114-38-9

Product Name

7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine

IUPAC Name

7-phenyl-8-prop-2-ynyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine

Molecular Formula

C14H11N5

Molecular Weight

249.27 g/mol

InChI

InChI=1S/C14H11N5/c1-2-6-11-12(10-7-4-3-5-8-10)18-14(15)19-13(11)16-9-17-19/h1,3-5,7-9H,6H2,(H2,15,18)

InChI Key

HURIWSKJPQTDEA-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.